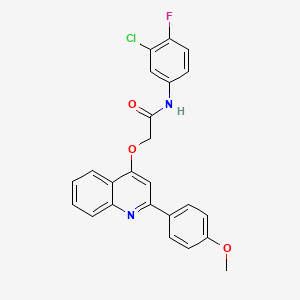
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds are often synthesized through reactions like N-acylation . For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenylthiazole-4-carboxamide and its metal complexes have demonstrated significant antimicrobial and antifungal properties. These properties are enhanced in metal complexes compared to the free ligand, indicating potential use in addressing bacterial and fungal infections (Karabasannavar, Allolli, & Kalshetty, 2017).
Anticancer Evaluation
The compound has shown promise in anticancer evaluations. For example, its coordination compounds with various metals like Co(II), Cu(II), Zn(II), and Ag(I) were tested against human colon carcinoma cells, revealing strong antitumor potential, especially in Co(II), Cu(II), and Zn(II) compounds (Rizk, Emara, & Mahmoud, 2021).
Anti-Inflammatory Agents
Some derivatives of this compound have been synthesized and evaluated as potential anti-inflammatory agents. These compounds showed significant anti-inflammatory activities in animal studies (Thabet, Helal, Salem, & Abdelaal, 2011).
Diuretic Activity
Specific biphenyl benzothiazole-2-carboxamide derivatives of the compound have been assessed for diuretic activity, with certain derivatives showing promising results (Yar & Ansari, 2009).
Antitubercular Agents
Novel derivatives have been developed as potent inhibitors of Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Marvadi et al., 2020).
Urease Inhibition
2-phenylthiazole derivatives have been evaluated as urease inhibitors, with some compounds showing significant inhibitory activity, suggesting potential applications in medical treatments requiring urease inhibition (Shi et al., 2018).
Antipsychotic Agents
Heterocyclic analogs of the compound have been explored as potential antipsychotic agents, showing potent in vivo activities in models predictive of antipsychotic activity, indicating their potential use in psychiatric treatments (Norman et al., 1996).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-17(21,14-8-5-9-22-14)11-18-15(20)13-10-23-16(19-13)12-6-3-2-4-7-12/h2-10,21H,11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEBHZMULDWJSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2368608.png)
![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)
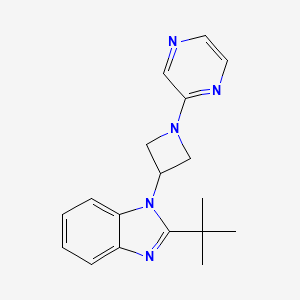
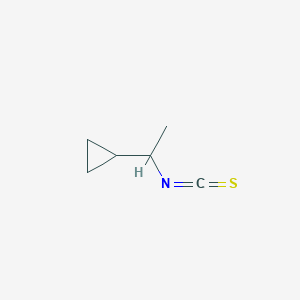
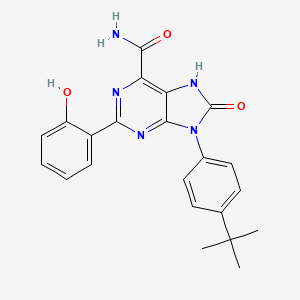
![(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B2368614.png)

![tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B2368617.png)
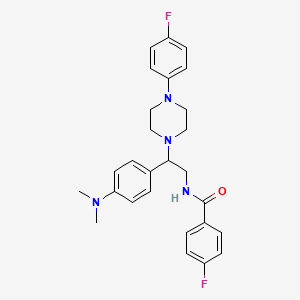
![1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2368620.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2368622.png)

